molecular formula C7H12O B6280159 2-(prop-2-en-1-yl)oxolane CAS No. 52426-82-1

2-(prop-2-en-1-yl)oxolane

Cat. No.: B6280159
CAS No.: 52426-82-1
M. Wt: 112.2
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Description

2-(Prop-2-en-1-yl)oxolane, also known as 2-allyloxolane, is a heterocyclic compound consisting of a tetrahydrofuran (oxolane) ring substituted with an allyl group at the 2-position. Its theoretical molecular formula is C₇H₁₀O (molecular weight: 110.15 g/mol), though a conflicting entry in a commercial catalog lists C₈H₁₀F₂O₂ (176.16 g/mol), suggesting possible fluorination or a reporting error . The compound’s structure combines the oxolane ring’s ether functionality with the unsaturated allyl group, enabling reactivity in polymerization, cycloaddition, and synthetic intermediates.

Properties

CAS No.

52426-82-1

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yl)oxolane typically involves the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

Tetrahydrofuran+Allyl BromideNaHThis compound\text{Tetrahydrofuran} + \text{Allyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} Tetrahydrofuran+Allyl BromideNaH​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of 2-(propyl)oxolane.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

2-(prop-2-en-1-yl)oxolane is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yl)oxolane involves its interaction with specific molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, making it a reactive intermediate in various chemical processes. The oxolane ring provides stability and can participate in ring-opening reactions under acidic or basic conditions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Polymer Chemistry : The allyl group in this compound may serve as a crosslinking agent in polymer synthesis, akin to allyl ethers in resin production.
  • Pharmaceutical Potential: Analogous compounds like 3-(oxan-2-yl)prop-2-en-1-amine are explored for neurotransmitter modulation or agrochemical development due to their amine functionality .

Discrepancies and Limitations

  • The molecular formula C₈H₁₀F₂O₂ reported for this compound conflicts with its IUPAC-derived structure. This inconsistency necessitates verification via authoritative databases (e.g., PubChem, Reaxys).
  • Limited direct data on the target compound’s physicochemical properties underscores the need for further experimental characterization.

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